N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-((3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine ring and a pyridin-4-ylmethyl substituent. The compound’s structure includes:
- Oxazolidine core: A five-membered heterocyclic ring containing both oxygen and nitrogen atoms.
- Pyridin-4-ylmethyl moiety: A nitrogen-containing aromatic substituent, which may enhance binding affinity to biological targets.
This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to other oxalamide-based inhibitors and antiviral agents .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-15-2-4-16(5-3-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-6-8-20-9-7-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRCLUACEMTALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the compound's biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazolidinone moiety : Known for its effectiveness against various bacterial strains.
- Sulfonyl group : Enhances solubility and biological reactivity.
- Pyridinylmethyl group : May contribute to specific interactions with biological targets.
The molecular formula is with a molecular weight of approximately 447.5 g/mol .
Antimicrobial Properties
Research indicates that compounds containing oxazolidinone structures exhibit significant antibacterial properties. This compound has shown promise against various strains of bacteria, including those resistant to traditional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for oxazolidinones typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for translation, ultimately leading to bacterial cell death .
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Final coupling with pyridin-4-ylmethyl amine to form the complete oxalamide structure.
These synthetic routes are optimized for yield and purity, often utilizing solvents such as dimethylformamide or dichloromethane .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic |
| Tedizolid | Modified oxazolidinone | Effective against resistant bacteria |
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Distinct ring structure | Potentially different biological targets |
This table illustrates how variations in chemical structure can lead to differences in efficacy and application in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activity of N1-(4-chlorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl)oxazolidinone derivatives, which share structural similarities with our compound. These studies highlight:
Scientific Research Applications
Medicinal Chemistry
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is being studied for its potential therapeutic applications, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with oxazolidine structures exhibit significant antibacterial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group enhances the compound's interaction with bacterial targets, potentially leading to new antibiotic agents.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that related compounds exhibit strong inhibitory effects on AChE, indicating that this compound may also show similar properties.
Organic Synthesis
The unique molecular structure of this compound allows it to serve as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a useful building block for synthesizing more complex molecules. Researchers are exploring synthetic routes that leverage its functional groups for developing new chemical entities.
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of oxazolidine derivatives, this compound demonstrated significant activity against resistant strains of bacteria. Minimum inhibitory concentrations (MICs) were determined, with some derivatives achieving MIC values below 50 µg/mL.
Case Study 2: Anticancer Activity
A series of experiments focused on the anticancer properties of this compound showed promising results in inhibiting growth in breast cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways associated with cancer progression.
Case Study 3: Enzyme Inhibition
Research investigating the enzyme inhibition capabilities revealed that this compound exhibited IC50 values lower than 5 µM against AChE, supporting its potential therapeutic applications in treating neurodegenerative disorders.
Comparison with Similar Compounds
Key Differences from Target Compound :
- The target compound lacks the 4-chlorophenyl group and thiazole/pyrrolidine moieties, instead incorporating a sulfonylated oxazolidine ring and pyridin-4-ylmethyl group.
- Antiviral activity data for the target compound are absent in the evidence.
Cytochrome P450-Activated Oxalamides ()
Compounds 16 , 17 , and 18 feature aromatic and methoxyphenethyl substituents:
| Compound ID | Substituents | Key Features | Yield |
|---|---|---|---|
| 16 | 4-(4-Hydroxybenzoyl)phenyl + 4-methoxyphenethyl | Dimer formation (23%) due to reactive hydroxy group | 23% |
| 17 | 4-Methoxyphenethyl + 2-methoxyphenyl | Simple methoxy-substituted aromatic groups | 35% |
| 18 | 4-Methoxyphenethyl + 2-fluorophenyl | Fluorine substitution for enhanced metabolic stability | 52% |
Key Differences from Target Compound :
- These compounds lack the sulfonylated oxazolidine core, focusing instead on methoxy/fluorophenyl groups.
- The target compound’s pyridin-4-ylmethyl group may confer distinct electronic properties compared to methoxyphenethyl.
Flavoring Agents (–8)
| Compound ID | Substituents | NOEL (mg/kg bw/day) | Safety Margin (Europe) |
|---|---|---|---|
| FL-no: 16.101 | 2-Methoxy-4-methylbenzyl + pyridin-2-yl | 100 | >500 million |
| No. 2225 | 2,3-Dimethoxybenzyl + pyridin-2-yl | 100 | >33 million |
Key Differences from Target Compound :
- The target compound’s pyridin-4-yl group (vs. pyridin-2-yl) and sulfonylated oxazolidine core may alter metabolic pathways and toxicity profiles.
- Safety data for the target compound are unavailable, but structural analogs suggest high margins of safety at low exposure levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
